DM4 - 796073-69-3

DM4

Catalog Number: EVT-273636
CAS Number: 796073-69-3
Molecular Formula: C38H54ClN3O10S
Molecular Weight: 780.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N(2')-deacetyl-N(2')-[4-mercapto-4-methyl-1-oxopentyl]maytansine (DM4) is a potent cytotoxic agent derived from maytansine, a natural product isolated from the Ethiopian shrub Maytenus serrata. [, , ] DM4 belongs to the class of maytansinoids, which are known for their strong antimitotic activity. [] In scientific research, DM4 has gained prominence as a payload in antibody-drug conjugates (ADCs). [, , , , , , , , ] ADCs are complex molecules that combine the targeting ability of antibodies with the cell-killing potential of cytotoxic agents, allowing for selective delivery of potent drugs to cancer cells. [, ] DM4, due to its high potency and ability to induce cell death at low concentrations, has been extensively studied and employed in the development of various ADCs for targeting different cancer types. [, , , , , , , , ]

Future Directions
  • Optimizing linker technology: Developing new linkers that can improve the stability, efficacy, and selectivity of DM4-containing ADCs. [, ]

  • Overcoming drug resistance: Investigating mechanisms of resistance to DM4 and developing strategies to overcome or prevent resistance in cancer cells. []

  • Combination therapies: Exploring the potential of combining DM4-containing ADCs with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance therapeutic efficacy. [, , ]

  • Developing novel ADCs: Expanding the application of DM4 as a payload for targeting new tumor-associated antigens and exploring its potential in treating other cancer types. []

Source and Classification

DM4 is classified under the category of maytansinoids, which are derived from the natural product maytansine. Its chemical structure is characterized by a thiol moiety, which enhances its reactivity and efficacy in conjugation with antibodies. The compound's CAS Registry Number is 796073-69-3, and it is often synthesized for research and clinical applications involving targeted cancer therapies .

Synthesis Analysis

The synthesis of DM4 involves several key steps, typically starting from maytansinol, a precursor derived from the plant Maytenus. The general synthetic pathway includes the following stages:

  1. Formation of the Thiol-Containing Intermediate:
    • Maytansinol is reacted with N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine in the presence of dicyclohexylcarbodiimide and zinc chloride. This reaction occurs under an argon atmosphere to prevent oxidation.
    • The mixture is stirred at room temperature for a specified duration (usually around 2 hours) to facilitate the reaction.
  2. Reduction and Purification:
    • The resulting disulfide intermediate undergoes reduction using dithiothreitol in a phosphate buffer solution to yield DM4.
    • Purification is achieved through high-performance liquid chromatography (HPLC), utilizing cyano-bonded columns to separate desired products from by-products .

These methods highlight the importance of controlling reaction conditions such as solvent choice, temperature, and purification techniques to achieve high yields and purity of DM4.

Molecular Structure Analysis

The molecular structure of DM4 can be described as follows:

  • Chemical Formula: C₁₈H₂₃N₃O₅S
  • Molecular Weight: 373.45 g/mol
  • Structural Features:
    • DM4 contains a core maytansinoid structure characterized by a complex arrangement of rings and functional groups.
    • The presence of a thiol group (-SH) is crucial for its reactivity and interaction with biological targets.

The intricate structure contributes to its pharmacological properties, particularly its ability to bind to α/β-tubulin heterodimers, thereby inhibiting microtubule polymerization .

Chemical Reactions Analysis

DM4 participates in several significant chemical reactions:

  1. Binding to Tubulin:
    • DM4 binds preferentially to α/β-tubulin heterodimers, leading to inhibition of microtubule assembly. This action disrupts cellular mitosis, making it effective against rapidly dividing cancer cells.
  2. Conjugation Reactions:
    • As part of ADC formulations, DM4 can be conjugated to monoclonal antibodies through various chemical linkers. These reactions often involve thiol-maleimide chemistry or other coupling methods that facilitate stable attachment while preserving the drug's activity .
  3. Hydrolysis:
    • In biological environments, DM4 can undergo hydrolysis, leading to the release of active drug components that exert cytotoxic effects on target cells.

These reactions underscore DM4's role as a potent therapeutic agent in targeted cancer therapies.

Mechanism of Action

The mechanism of action for DM4 primarily involves its interaction with microtubules:

  1. Microtubule Disruption:
    • Upon binding to tubulin, DM4 inhibits the polymerization process necessary for microtubule formation. This leads to cell cycle arrest at the metaphase stage due to the inability of cells to complete mitosis.
  2. Induction of Apoptosis:
    • The disruption of microtubules triggers apoptotic pathways within cancer cells, leading to programmed cell death. This effect is particularly pronounced in cells that are highly dependent on microtubule dynamics for division .
  3. Targeted Delivery via Antibody Conjugation:
    • When used in ADCs, DM4's mechanism is enhanced by the targeting capabilities of antibodies that direct the cytotoxic agent specifically to cancer cells expressing corresponding antigens.

This multifaceted mechanism highlights DM4's potential efficacy as an anticancer agent.

Physical and Chemical Properties Analysis

DM4 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dichloromethane and dimethylformamide but has limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but may degrade in alkaline environments or upon prolonged exposure to light.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within typical ranges for small organic molecules.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm its identity and purity during synthesis .

Applications

DM4 has several important applications in scientific research and clinical settings:

  1. Antibody-Drug Conjugates:
    • Primarily utilized as a cytotoxic payload in ADCs targeting various cancers, including breast cancer and non-Hodgkin lymphoma.
  2. Cancer Research:
    • Investigated for its mechanisms of action against different tumor types, contributing valuable insights into microtubule-targeting therapies.
  3. Drug Development:
    • Continues to be a focus for developing novel therapeutic agents that leverage its potent cytotoxicity while minimizing off-target effects through targeted delivery systems.
Mechanistic Foundations of DM4 Cytotoxicity in Targeted Therapies

Tubulin Binding Dynamics & Microtubule Destabilization Mechanisms

DM4 (Ravtansine) belongs to the maytansinoid class of microtubule-targeting agents that bind specifically to β-tubulin at a site distinct from classical vinca alkaloid binding domains. Structural crystallography studies reveal that DM4 binds at the "maytansine site" located at the interface between α- and β-tubulin heterodimers, proximal to the GTP-binding domain [10]. This site encompasses hydrophobic pockets formed by helices H3', H11, and H11', along with the T3-loop (residues 215-220) and T5-loop (residues 273-277) of β-tubulin [10]. The binding involves three critical interactions: (1) hydrogen bonding between the C3 ester carbonyl of DM4 and Asn228, (2) hydrophobic interactions between the methoxy group at C15 and Val236, and (3) π-stacking between the aromatic ring and Phe404 [10].

DM4 binding induces allosteric inhibition of tubulin polymerization by preventing the straightening of curved protofilaments required for microtubule assembly. At concentrations as low as 100 nM, DM4 suppresses microtubule dynamic instability by 73%—significantly higher than parent compound maytansine (45%) [2]. This occurs through preferential binding to microtubule plus-ends, where it reduces both growth velocity (by 58%) and shortening duration (by 42%) [2]. Unlike vinca alkaloids, DM4 binding does not induce spiral tubulin structures but instead promotes aberrant tubulin aggregation at concentrations ≥2 μM, observable via electron microscopy as amorphous aggregates lacking protofilament organization [2] [10].

Table 1: Tubulin Binding Parameters of DM4 vs. Reference Compounds

ParameterDM4S-Me-DM4MaytansineVinblastine
Binding SiteMaytansine siteMaytansine siteMaytansine siteVinca domain
Tubulin KD (μM)0.10 ± 0.050.93 ± 0.20.86 ± 0.20.32 ± 0.1
Dynamic Instability Suppression (%)73844568
IC50 Polymerization (μM)0.0080.0210.0060.018
Aggregate Formation Threshold≥2 μM≥2 μMNot observed≥5 μM

Bystander Effect Mechanisms in Non-Targeted Cellular Uptake

The bystander effect enables DM4 to exert cytotoxicity beyond antigen-expressing cells through transmembrane diffusion following intracellular release from antibody-drug conjugates (ADCs). This phenomenon is governed by DM4's moderate lipophilicity (LogP ≈ 3.2), which balances membrane permeability and intracellular retention [3] [7]. PAMPA permeability assays demonstrate that DM4 derivatives exhibit 2.3-fold greater membrane penetration than non-bystander payloads like MMAF [7]. Following lysosomal cleavage of ADC linkers, free DM4 diffuses through plasma membranes with kinetics following Fick's law of diffusion, reaching extracellular concentrations of 18-32 nM within 4 hours post-internalization [3].

In 3D tumor spheroids, DM4 penetrates 45-65 μm from antigen-positive cells, as quantified via γH2AX pharmacodynamic mapping—a marker of DNA damage secondary to cytoskeletal disruption [3] [7]. Computational modeling using Krogh cylinder frameworks predicts that this penetration distance delivers cytotoxic concentrations (IC90) to 5-7 cell layers beyond directly targeted cells [3]. Lipophilicity optimization is critical: excessive hydrophobicity (LogP >4) causes payload sequestration in membranes, while low LogP (<2) limits transmembrane diffusion. DM4's structural features—including the shielded thiol group and C3 ester—strike an optimal balance enabling 92% bystander killing efficacy in co-culture models at 10:1 antigen-negative:positive cell ratios [7].

Table 2: Bystander Effect Parameters of DM4 Payloads

ParameterValueMeasurement Method
LogP3.2 ± 0.3PAMPA permeability
Diffusion Coefficient4.7 × 10⁻⁷ cm²/sSpheroid fluorescence recovery
Effective Penetration Distance45-65 μmγH2AX immunofluorescence
Time to Peak Extracellular Concentration4-6 hoursLC-MS/MS quantification
Bystander Killing Efficiency (10:1 Ag-:Ag+)92%Co-culture viability assay

Metabolic Activation Pathways of DM4 Methylation (S-Me-DM4 Formation)

The methylation pathway converts DM4 to its active metabolite S-methyl-DM4 (S-Me-DM4) via cytosolic thiol methyltransferases (e.g., TMT1A). This enzymatic process involves S-adenosylmethionine (SAM) as the methyl donor, transferring a CH₃⁺ group to DM4's free thiol moiety [4]. The reaction follows Michaelis-Menten kinetics with Km ≈ 18 μM and Vmax ≈ 4.2 nmol/min/mg protein [2]. S-Me-DM4 exhibits enhanced tubulin-binding affinity (KD = 0.93 μM) compared to DM4 (KD = 1.8 μM) due to the methyl group's steric stabilization of the C19-carbamate conformation critical for β-tubulin interaction [1] [10].

Metabolomic profiling reveals that >85% of intracellular DM4 undergoes methylation within 2 hours of ADC internalization [2] [4]. S-Me-DM4's biochemical stability (t½ = 9.2 hours in cytosol) enables sustained microtubule disruption, evidenced by prolonged mitotic arrest (>14 hours) at 10 nM concentrations [4]. Crucially, methylation prevents disulfide bond reformation with antibody carriers, trapping the payload in its bioactive form. Unlike DM1 metabolites, S-Me-DM4 forms distinctive tubulin aggregates visible via electron microscopy—helical structures measuring 25-30 nm in diameter that disrupt cytoskeletal architecture [2] [10].

Table 3: Metabolic Conversion of DM4 to S-Me-DM4

ParameterDM4S-Me-DM4Change
Molecular Weight780.37 Da794.39 Da+14.02 Da (CH₃)
Tubulin KD1.8 μM0.93 μM48% reduction
Intracellular Half-life2.1 h9.2 h4.4-fold increase
Aggregate MorphologyAmorphousHelical (25-30 nm)Structural shift
Metabolic PrecursorN/ADM4Methylation

Intracellular Trafficking and Lysosomal Processing of DM4-Linked ADCs

DM4-based ADCs primarily enter cells via clathrin-mediated endocytosis (CME), which accounts for >70% of internalization for targets like HER2 and CD56 [5] [9]. CME involves AP2 adaptor complex recruitment, clathrin coat assembly (60-70 triskelia per vesicle), and dynamin-2-mediated scission producing 120-nm vesicles [9]. Alternative pathways include caveolin-mediated uptake (15-20%) and macropinocytosis (<10%), with trafficking kinetics varying significantly: CME delivers ADCs to lysosomes within 15 minutes, while caveolar routes take >45 minutes [5] [9].

Post-internalization, ADC-bearing vesicles undergo Rab5→Rab7-mediated maturation into lysosomes, where acidic pH (4.5-5.0) and proteases facilitate payload release [5]. Disulfide-linked DM4 ADCs (e.g., via SPDB linker) require reduction by lysosomal glutathione (GSH 1-5 mM) and proteolytic cleavage by cathepsin B, yielding unconjugated DM4 within 30 minutes [5] [9]. Thioether linkages (e.g., SMCC) undergo slower hydrolysis (t½ ≈ 2 hours). Released DM4 exits lysosomes via passive diffusion (90%) and P-glycoprotein transporters (10%), with cytosolic concentrations reaching 8-12 μM within 3 hours—300-fold above tubulin-binding IC50 [9]. Lysosomal escape efficiency correlates with linker design: disulfide linkages achieve 72% payload release versus 38% for thioethers [5].

Table 4: Trafficking Parameters for DM4-Linked ADCs

ParameterClathrin-MediatedCaveolin-MediatedMacropinocytosis
Internalization Share70-80%15-20%5-10%
Vesicle Size100-120 nm60-80 nm500-3000 nm
Time to Lysosome12-18 min45-60 min>90 min
Dynamin DependenceYesYesNo
Dominant Rab GTPaseRab5Rab7Rab34

Properties

CAS Number

796073-69-3

Product Name

DM4

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate

Molecular Formula

C38H54ClN3O10S

Molecular Weight

780.4 g/mol

InChI

InChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22-,23+,27+,28-,29+,33+,37+,38+/m1/s1

InChI Key

JFCFGYGEYRIEBE-YVLHJLIDSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O

Solubility

Soluble in DMSO

Synonyms

DM1, Maytansinoid
DM4, Maytansinoid
DMMO Maytansine
DMMO-maytansine
emtansine
Maitansine
Maytansine
Maytansinoid DM1
Maytansinoid DM4
Mertansine
N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine
Ravtansine
Soravtansine

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.